2-Iodofuran

Description

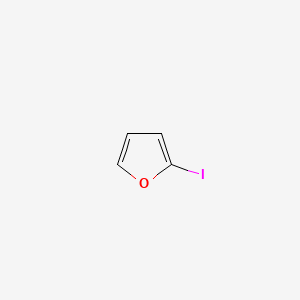

Structure

3D Structure

Properties

IUPAC Name |

2-iodofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IO/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZZNUEYMBBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468659 | |

| Record name | 2-iodofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54829-48-0 | |

| Record name | 2-iodofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodofuran

Abstract: This guide provides a comprehensive technical overview of 2-iodofuran (C₄H₃IO), a pivotal heterocyclic intermediate in organic synthesis. Addressed to researchers, chemists, and professionals in drug development, this document delineates field-proven methodologies for its synthesis and details the essential analytical techniques for its unambiguous characterization. The narrative emphasizes the underlying chemical principles governing synthetic choices and validation protocols, ensuring a blend of theoretical depth and practical applicability. Key synthetic strategies, including direct electrophilic iodination and regioselective iododemetallation, are critically evaluated. Furthermore, a full suite of characterization data (NMR, MS, IR) is presented, supported by standardized analytical workflows.

Strategic Importance of this compound

This compound is a versatile precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its utility stems from the reactivity of the carbon-iodine bond, which serves as a highly effective "synthetic handle" for introducing molecular complexity.[3] The iodine atom is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the furan ring.[4][5] This capability allows for the construction of polysubstituted furans, which are core structural motifs in numerous bioactive natural products and synthetic drugs.[6]

Synthesis of this compound: A Comparative Analysis of Methodologies

The preparation of this compound can be broadly approached via two distinct and reliable strategies: direct electrophilic iodination of the furan ring and a two-step metalation-iodination sequence. The choice between these methods is often dictated by the desired scale, required purity, and available starting materials.

Method A: Direct Electrophilic Iodination

This approach represents the most direct route, involving the reaction of furan with an electrophilic iodine source. Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 (α) position due to the superior stabilization of the cationic intermediate by the ring oxygen.

Causality Behind Experimental Choices: Direct iodination can be achieved by reacting furan with molecular iodine (I₂) under alkaline conditions.[1] The base is crucial as it facilitates the formation of a more potent electrophilic iodine species. An alternative and often higher-yielding approach involves the use of an iodinating agent in the presence of an oxidant, such as certain mineral acids or mercury oxide.[7] More contemporary methods employ N-iodosuccinimide (NIS) or iodine in the presence of zeolites, which can offer milder reaction conditions and improved handling.[7][8]

Experimental Protocol: Direct Iodination using N-Iodosuccinimide (NIS)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of furan (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane (CH₂Cl₂).

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize the formation of di-iodinated byproducts.

-

Reagent Addition: Add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of the starting furan is complete.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.[7] Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Method B: Metalation Followed by Iodination (Iododemetallation)

This two-step method offers superior regioselectivity and is often the preferred route for achieving high purity. It leverages the high acidity of the α-protons of furan, which can be selectively abstracted by a strong base to form a 2-furyl anion.

Causality Behind Experimental Choices: The first step involves the deprotonation of furan at the C2 position using a strong organolithium base, typically n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures. The resulting 2-furyllithium is a potent nucleophile. The subsequent addition of an electrophilic iodine source, such as molecular iodine (I₂), results in a clean and highly regioselective iodination.[7] This method's trustworthiness lies in its predictable and high-yielding nature, avoiding the poly-iodination issues that can plague direct iodination.

Experimental Protocol: Iododemetallation

-

Reaction Setup: In a flame-dried, nitrogen-purged, three-necked flask, prepare a solution of furan (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents, typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at this temperature for 1 hour to ensure complete formation of 2-furyllithium.

-

Iodination: Prepare a separate solution of iodine (I₂) (1.1 equivalents) in anhydrous THF. Add this iodine solution dropwise to the cold 2-furyllithium solution. A color change from the dark purple of iodine to a pale yellow indicates reaction completion.

-

Quenching and Work-up: After stirring for an additional 30 minutes at -78 °C, allow the mixture to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic phases, wash sequentially with aqueous sodium thiosulfate and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, the resulting crude product is purified by vacuum distillation.

Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.

Caption: Comparative workflow for the synthesis of this compound.

Caption: Standard analytical workflow for structural confirmation.

Characterization and Data Interpretation

Unambiguous structural confirmation of the synthesized this compound is paramount.[2] A combination of spectroscopic techniques provides a self-validating system for identity and purity assessment.

Physical Properties

The fundamental physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃IO | [1] |

| Molar Mass | 193.97 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Boiling Point | 172-173 °C | [1] |

| Melting Point | 11-13 °C | [1] |

| Density | ~2.12 g/cm³ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of the hydrogen atoms on the furan ring.

-

Protocol: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9] Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Expected Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.2 - 7.4 | Multiplet (dd) | J₅₄ ≈ 3.4 Hz, J₅₃ ≈ 1.8 Hz |

| H-3 | ~6.5 - 6.7 | Multiplet (dd) | J₃₄ ≈ 3.4 Hz, J₃₅ ≈ 1.8 Hz |

| H-4 | ~6.2 - 6.4 | Multiplet (dd) | J₄₅ ≈ 3.4 Hz, J₄₃ ≈ 3.4 Hz |

Note: Chemical shifts are referenced to TMS (δ 0.00). Data is predicted based on known trends for substituted furans.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

-

Expected Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~90 - 95 | Carbon bearing iodine; significant shielding effect.[2] |

| C-5 | ~145 - 150 | α-carbon adjacent to oxygen, deshielded. |

| C-3 | ~110 - 115 | β-carbon. |

| C-4 | ~118 - 122 | β-carbon, slightly deshielded relative to C-3. |

Note: Data is predicted based on known trends for substituted furans.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Protocol: Introduce a dilute solution of the sample into an electron ionization (EI) mass spectrometer.

-

Expected Data:

| m/z | Interpretation | Rationale |

| 194 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of C₄H₃IO.[2] |

| 127 | [I]⁺ | Characteristic peak for the iodine cation.[2][10] |

| 67 | [M - I]⁺ | Loss of the iodine atom from the molecular ion.[2] |

| 39 | [C₃H₃]⁺ | Furan ring fragment.[11] |

The presence of the molecular ion at m/z 194 and the fragment corresponding to the loss of iodine are strong indicators of successful synthesis.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: Acquire the spectrum using a neat liquid film on a salt plate (NaCl or KBr) or as a KBr pellet if the sample is solid.

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3150 | =C-H stretch (furan ring) | Medium |

| ~1500 - 1600 | C=C stretch (furan ring) | Medium |

| ~1000 - 1100 | C-O-C stretch (furan ring) | Strong |

| ~500 - 600 | C-I stretch | Medium-Weak |

Note: Data is predicted based on established group frequencies.[9]

Safety and Handling

This compound is a toxic compound and should be handled with appropriate care.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light, oxidizing agents, and strong acids.[1] Some commercial sources supply it stabilized with copper chips.

Conclusion

This guide has detailed robust and reproducible methods for the synthesis of this compound, a key building block in modern organic chemistry. By understanding the chemical principles behind both direct iodination and iododemetallation, researchers can select the optimal method for their specific needs. The comprehensive characterization workflow, integrating NMR, MS, and IR spectroscopy, provides a validated protocol for confirming the identity and purity of the target compound. Adherence to these protocols and safety guidelines will enable the successful and safe synthesis and application of this compound in advanced research and development settings.

References

- Zubkov, E. A. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Novosibirsk Institute of Organic Chemistry.

-

ChemBK. This compound. ChemBK. Available at: [Link]

-

Chen, Z., et al. (2011). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. Journal of Organic Chemistry, 76, 1134-1139. Available at: [Link]

-

Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal. Available at: [Link]

-

Pace, D. P., et al. (2021). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry, 86(12), 8154–8171. Available at: [Link]

-

Pace, D. P., et al. (2021). Iodine Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. ChemRxiv. Available at: [Link]

-

Pace, D. P., et al. (2021). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, Z., et al. (2011). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

-

Roy, S., et al. (2012). Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Combinatorial Science, 14(4), 266–273. Available at: [Link]

-

Chen, Z., et al. Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. ACS Publications. Available at: [Link]

-

Jeong, L. S., et al. (2008). Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols. Journal of Organic Chemistry, 73(7), 2886-9. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-iodobutane. docbrown.info. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Iodofuran: Properties, Reactivity, and Synthetic Applications

Introduction: The Strategic Importance of 2-Iodofuran

In the landscape of modern synthetic chemistry, heterocyclic scaffolds are indispensable building blocks for the construction of complex molecular architectures. Among these, the furan moiety is a recurring motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] this compound (CAS 54829-48-0), a halogenated derivative, emerges as a particularly valuable and versatile intermediate. Its strategic importance lies in the unique reactivity conferred by the carbon-iodine bond—the most labile among the halogens—which serves as a highly effective "handle" for introducing molecular complexity through a variety of carbon-carbon bond-forming reactions.[3]

This guide provides an in-depth exploration of the physical and chemical properties of this compound, moving beyond a simple datasheet to offer field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind its synthetic utility, present validated protocols for its use in key transformations, and provide the necessary spectroscopic data for its unambiguous characterization, empowering researchers, scientists, and drug development professionals to effectively leverage this potent synthetic tool.

PART 1: Core Physicochemical Properties

A precise understanding of a reagent's physical properties is fundamental to its safe handling, storage, and application in controlled chemical reactions. While this compound is a well-established compound, it is crucial to note the existence of discrepancies in reported data across various databases. The following table summarizes the most frequently cited properties, with annotations to address these inconsistencies.

| Property | Value | Source(s) | Notes |

| CAS Number | 54829-48-0 | [4][5] | Unambiguous identifier. |

| Molecular Formula | C₄H₃IO | [4] | --- |

| Molecular Weight | 193.97 g/mol | [4] | --- |

| Appearance | Colorless liquid or solid | [4] | The melting point is near room temperature. |

| Melting Point | 11-13 °C | [4] | This range is chemically plausible. A value of 242-244 °C reported in some databases is considered erroneous and likely belongs to a different compound.[4][6] |

| Boiling Point | 172-173 °C; 152 °C at 760 mmHg; ~133 °C | [4] | The reported values vary. The higher value (172-173 °C) may be from a different pressure reading. 152 °C at atmospheric pressure is a commonly cited value. |

| Density | ~2.02 - 2.12 g/cm³ | [4] | Values are relatively consistent across sources. |

| Refractive Index (n_D) | ~1.566 - 1.582 | [4] | Values are in a reasonable range of agreement. |

| Solubility | Slightly soluble in water; Soluble in organic solvents (ethanol, ether, dichloromethane).[4] | [4] | Typical for a small, halogenated organic molecule. |

| Storage | Store at 2-8 °C, sealed, away from light, oxidizing agents, and strong acids.[4] | [4] | Often stabilized with copper chips to prevent degradation.[4] |

PART 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are the first steps in its successful application.

Synthesis via Electrophilic Iodination of Furan

The most common laboratory preparation of this compound involves the direct electrophilic iodination of the furan ring. The furan ring is electron-rich and highly activated towards electrophilic substitution, with a strong preference for reaction at the C2 (alpha) position.

Causality of the Method: This protocol utilizes iodine (I₂) as the electrophile. The reaction is typically performed under basic conditions (e.g., using sodium hydroxide) with a phase-transfer catalyst or in a solvent system like aqueous dioxane. The base is crucial as it reacts with iodine to form hypoiodite (IO⁻) or a related species, which is a more potent iodinating agent. The mechanism proceeds via the classic electrophilic aromatic substitution pathway.

Caption: General Mechanism for the Iodination of Furan.

Exemplary Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the halogenation of furans and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add furan (1.0 eq) and dioxane. Cool the mixture to 0 °C in an ice-water bath.

-

Reagent Preparation: In a separate beaker, dissolve iodine (1.1 eq) and sodium hydroxide (1.2 eq) in water.

-

Addition: Add the aqueous iodine/NaOH solution dropwise to the stirred furan solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 1-2 hours.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While comprehensive, experimentally-verified spectra for this compound are not always available in public databases, the following data represents typical expected values based on analysis of related structures and predicted spectra.[3][7]

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the furan ring.

-

H5 (proton adjacent to oxygen): ~7.5 ppm (doublet of doublets)

-

H3 (proton adjacent to iodine): ~6.7 ppm (doublet of doublets)

-

H4 (proton between H3 and H5): ~6.4 ppm (doublet of doublets)

Causality of Chemical Shifts: The H5 proton is the most deshielded due to the inductive effect of the adjacent electronegative oxygen atom. The iodine atom's influence is more complex; its electronegativity deshields H3, but its "heavy atom" effect can also influence nearby nuclei.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show four signals.

-

C5 (carbon adjacent to oxygen): ~145 ppm

-

C4: ~112 ppm

-

C3: ~110 ppm

-

C2 (carbon bearing iodine): ~95 ppm

Causality of Chemical Shifts: The C2 carbon directly attached to the iodine atom experiences a significant upfield shift (lower ppm value) due to the heavy-atom effect, which is a characteristic feature for iodo-substituted carbons.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a key tool for confirming the molecular weight and identifying characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 194, corresponding to the molecular weight of C₄H₃IO.[3]

-

Key Fragments:

Caption: Analytical workflow for product characterization.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the C-I bond, which is predisposed to participate in a host of powerful palladium-catalyzed cross-coupling reactions. The reactivity order for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl, allowing for highly selective transformations even in the presence of other halogens.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a cornerstone of modern synthesis, enabling the coupling of aryl/vinyl halides with terminal alkynes.[8][9] For this compound, this provides a direct route to 2-alkynylfurans, which are valuable precursors for more complex heterocycles and conjugated systems.

Mechanism & Causality: The reaction operates via two interconnected catalytic cycles: a palladium cycle and a copper(I) cycle.

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition into the C-I bond of this compound to form a Pd(II) intermediate.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylfuran product and regenerate the active Pd(0) catalyst.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Field-Proven Protocol: Sonogashira Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

-

Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%). Purge the flask with an inert gas (Argon or Nitrogen).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

-

Substrate Addition: Add this compound (1.0 eq) to the mixture via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor by TLC or GC until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate. The residue is then purified using standard techniques such as column chromatography on silica gel.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most widely used C-C bond-forming reactions, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[10][11][12] It enables the coupling of this compound with aryl or vinyl boronic acids (or their esters) to generate 2-arylfurans or 2-vinylfurans, key structures in many biologically active molecules.[13]

Mechanism & Causality: The reaction proceeds through a well-established catalytic cycle.

-

Oxidative Addition: An active Pd(0) catalyst inserts into the C-I bond of this compound, forming an organopalladium(II) halide complex.

-

Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the boronic acid forms a boronate species. This species transfers its organic group (aryl or vinyl) to the palladium(II) center, displacing the iodide. This is often the rate-determining step.

-

Reductive Elimination: The resulting diorganopalladium(II) complex rapidly eliminates the final product (the coupled furan) and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Heck-Mizoroki Coupling: Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[14] Coupling this compound with various alkenes under Heck conditions allows for the synthesis of 2-vinylfuran derivatives, often with high stereoselectivity.

Mechanism & Causality: The accepted mechanism involves several key steps.

-

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst adds to this compound to create a Pd(II) complex.

-

Olefin Coordination & Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the furan ring into the C=C bond of the alkene. This step typically occurs in a syn fashion.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the new C=C double bond of the product and a palladium-hydride species. This step is also typically syn and determines the regioselectivity of the final product.

-

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

PART 4: Applications in Complex Molecule Synthesis

The true measure of a building block's value is its demonstrated use in the synthesis of complex, high-value molecules. While specific total syntheses starting directly from this compound are often embedded in broader synthetic campaigns, the strategic use of the 2-furyl moiety installed via iodofuran chemistry is widespread. Furan rings themselves are versatile precursors, capable of being transformed into other ring systems through reactions like the Diels-Alder reaction or oxidative ring-opening.[1] The methodologies described above are routinely applied in the synthesis of natural products and their analogs for drug discovery programs.[9] For example, substituted biaryl systems, readily constructed via Suzuki coupling, are privileged structures in medicinal chemistry.

PART 5: Safety and Handling

This compound is a toxic and potentially hazardous compound that must be handled with appropriate precautions.[4]

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system.

-

Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is often stabilized with copper to inhibit decomposition. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) before handling or using this compound.[3]

Conclusion

This compound is more than a simple halogenated heterocycle; it is a strategic building block that provides a reliable entry point for the synthesis of highly functionalized furan derivatives. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise and predictable formation of new carbon-carbon bonds. By understanding its core properties, mastering its handling and key reactions, and appreciating its role in the broader context of complex molecule synthesis, researchers can unlock the full potential of this powerful synthetic intermediate.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound - Introduction. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. Retrieved from [Link]

-

ACS Publications. (2011). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

VNU-HCM. (2021). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. Retrieved from [Link]

-

Unknown Source. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chegg. (2023). Solved 1H and 13C NMR spectra of both products from this. Retrieved from [Link]

-

Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2007). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

ResearchGate. (2023). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Retrieved from [Link]

-

American Chemical Society. (n.d.). Furan as a versatile synthon. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]

-

MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Retrieved from [Link]

-

Semantic Scholar. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) ChemInform Abstract: Total Synthesis of Natural and Pharmaceutical Products Powered by Organocatalytic Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

Sources

- 1. Furan as a versatile synthon [pubsapp.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 54829-48-0 | CAS DataBase [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-Iodofuran: Synthesis, Structural Analysis, and Synthetic Utility

Introduction

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of many pivotal discoveries, particularly within medicinal chemistry and materials science. Among these, the furan scaffold is a recurring motif in a vast array of biologically active natural products and pharmaceuticals.[1][2] 2-Iodofuran, a halogenated derivative of furan, stands out as a highly versatile and valuable synthetic intermediate. Its utility stems primarily from the reactivity of the carbon-iodine bond, which serves as a linchpin for the strategic construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical properties, detail methodologies for its synthesis, provide an in-depth analysis of its spectroscopic signatures for unambiguous structural confirmation, and explore its reactivity and broad applications in organic synthesis. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₄H₃IO. The molecule consists of a five-membered aromatic furan ring, with an iodine atom substituted at the C2 position. This substitution pattern significantly influences the electronic properties and reactivity of the furan ring, making the C-I bond susceptible to oxidative addition in catalytic cycles.

Structural Formula:

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃IO | [4] |

| Molar Mass | 193.97 g/mol | [4] |

| Appearance | Colorless liquid or solid | [4] |

| Melting Point | 11-13 °C | [4] |

| Boiling Point | 172-173 °C | [4] |

| Density | ~2.12 g/cm³ | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [4] |

Synthesis of this compound: A Protocol Driven by Mechanistic Insight

The preparation of this compound is most commonly achieved through the electrophilic iodination of furan. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity for the C2 position, which is the most electron-rich and thus most susceptible to electrophilic attack.

Core Principle: Electrophilic Aromatic Substitution

The synthesis hinges on the principle of electrophilic aromatic substitution. Furan is an electron-rich aromatic system, and the C2 and C5 positions are significantly more reactive than the C3 and C4 positions due to the directing effect of the oxygen atom. The reaction mechanism involves the attack of the furan π-system on an electrophilic iodine species, followed by deprotonation to restore aromaticity. A common and effective method involves the reaction of furan with iodine in the presence of a base, such as aqueous ammonia or sodium hydroxide, which neutralizes the hydrogen iodide (HI) byproduct and drives the reaction to completion.

Experimental Protocol: Direct Iodination of Furan

This protocol describes a robust method for the synthesis of this compound based on established procedures for the iodination of aromatic heterocycles.

Materials:

-

Furan

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve furan (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Preparation of Iodinating Solution: In a separate flask, prepare a solution of iodine (1.1 eq) and sodium hydroxide (1.2 eq) in water.

-

Addition: Slowly add the aqueous iodine/NaOH solution to the stirring furan solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction and prevent the formation of side products.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of furan.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis and Structural Elucidation

Unambiguous structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following data, while based on predictions from established trends for substituted furans, provides a robust framework for analysis.[3]

Caption: Analytical workflow for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns are highly diagnostic.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.4-7.5 | Doublet of doublets (dd) | J₅₄ ≈ 3.5, J₅₃ ≈ 0.8 |

| H3 | ~6.5-6.6 | Doublet of doublets (dd) | J₃₄ ≈ 1.8, J₃₅ ≈ 0.8 |

| H4 | ~6.3-6.4 | Doublet of doublets (dd) | J₄₅ ≈ 3.5, J₄₃ ≈ 1.8 |

-

Analysis: The H5 proton is the most deshielded due to the anisotropic effect of the adjacent iodine atom and the inductive effect of the oxygen. The characteristic coupling constants (J-values) between the furan protons allow for definitive assignment. The largest coupling (J₄₅) is observed between the adjacent H4 and H5 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon skeleton. The most notable feature is the significant upfield shift of the carbon atom directly bonded to the iodine.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 | ~145-150 |

| C3 | ~112-118 |

| C4 | ~110-115 |

| C2 (C-I) | ~90-95 |

-

Analysis: The C2 carbon, bearing the iodine atom, is expected to appear at a significantly lower chemical shift (around 95 ppm) compared to the other sp² carbons of the furan ring.[3] This is a hallmark of heavy atom substitution and is a powerful diagnostic tool for confirming the position of iodination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which further corroborates the structure.

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 194 | Molecular ion (C₄H₃IO)⁺ |

| [M-I]⁺ | 67 | Loss of an iodine radical, forming the furyl cation. |

| [I]⁺ | 127 | Iodine cation. |

-

Analysis: The molecular ion peak at m/z 194 confirms the molecular formula.[3] The fragmentation pattern is characterized by the facile cleavage of the C-I bond, leading to a prominent peak at m/z 67 corresponding to the furan ring fragment, and a peak at m/z 127 for the iodine cation.[3] This pattern is highly indicative of an iodo-substituted aromatic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (furan ring) | ~3100 - 3150 | Medium |

| C=C (furan ring) | ~1500 - 1600 | Medium |

| C-O-C (furan ring) | ~1000 - 1100 | Strong |

| C-I | ~500 - 600 | Medium-Strong |

-

Analysis: The spectrum will be dominated by the characteristic vibrations of the furan ring. The C-I stretch is expected in the lower frequency "fingerprint" region and provides direct evidence of the carbon-iodine bond.

Reactivity and Synthetic Applications: The Power of the C-I Bond

The synthetic utility of this compound is almost entirely derived from its participation in transition-metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in the key oxidative addition step of these catalytic cycles, allowing for reactions to proceed under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki, Sonogashira, and Heck coupling reactions, enabling the formation of new carbon-carbon bonds at the C2 position of the furan ring.

Caption: Major cross-coupling reactions of this compound.

1. Suzuki Coupling: The Suzuki reaction couples this compound with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This is one of the most widely used methods for forming C(sp²)-C(sp²) bonds.[5][6]

-

Application: Synthesis of 2-arylfurans, which are common scaffolds in pharmaceuticals and organic materials.

2. Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8]

-

Application: Synthesis of 2-alkynylfurans, which are versatile intermediates that can be further elaborated into more complex structures or used in the synthesis of conjugated materials.

3. Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a 2-alkenylfuran.[9][10]

-

Application: A powerful method for C-C bond formation that introduces vinyl groups, which can then be subjected to further transformations like hydrogenation, oxidation, or polymerization.

General Protocol for Sonogashira Coupling of this compound

This protocol provides a representative procedure for the Sonogashira coupling, a cornerstone reaction for this compound.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triethylamine (Et₃N) or another suitable amine base/solvent

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

-

Solvent/Base Addition: Add the anhydrous, degassed solvent and triethylamine. The amine serves as both the base and often as a co-solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-alkynylfuran product.

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Applications in Medicinal Chemistry and Drug Development

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic rings, its favorable metabolic profile in many contexts, and its capacity for hydrogen bonding interactions make it an attractive component in drug design.

This compound serves as a critical entry point for the synthesis of these complex, furan-containing molecules. By leveraging the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The ability to introduce diverse aryl, alkyl, and alkynyl substituents at the C2 position allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Safety and Handling

This compound is classified as a toxic compound and must be handled with appropriate safety precautions.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its straightforward preparation, well-characterized spectroscopic properties, and, most importantly, its high reactivity in a suite of powerful palladium-catalyzed cross-coupling reactions make it an indispensable tool for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, analysis, and reactivity of this compound opens the door to a vast chemical space of novel, functionalized furan-containing compounds. The protocols and analyses presented in this guide provide a solid foundation for the effective and safe utilization of this versatile synthetic intermediate.

References

- BenchChem. (2025).

-

Organic Chemistry Portal. Furan synthesis. [Link]

-

VHU. (2021). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. [Link]

-

Klimczak, U., et al. (2017). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 22(11), 1999. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0032965). [Link]

-

Gilman, H., & Wright, G. F. (1932). This compound AND 2-FURYLMAGNESIUM IODIDE. Journal of the American Chemical Society, 54(2), 733–736. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-iodobutane. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

ResearchGate. (2017). Furan Oxidation Reactions in the Total Synthesis of Natural Products. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodobutane. [Link]

-

Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 2-iodobutane. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem. [Online PDF].

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (NP0079941). [Link]

-

ResearchGate. (2018). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-iodopropane. [Link]

-

ChemBK. (2024). This compound. [Link]

-

ResearchGate. (2022). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

RSC Publishing. (2016). Recent applications in natural product synthesis of dihydro- furan and -pyran formation by ring-closing alkene metathesis. [Link]

- BenchChem. (2025). Application Notes and Protocols: Preparation of Bioactive Molecules from 2-Butyl-5-iodofuran. BenchChem. [Online PDF].

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

The Synthesis of 2-Iodofuran: A Comprehensive Technical Guide for the Modern Researcher

Abstract

2-Iodofuran stands as a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its utility as a precursor for a multitude of cross-coupling reactions underscores the persistent need for robust and efficient synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, meticulously detailing the foundational "classical" approaches and the more recent, streamlined methodologies. We will delve into the mechanistic underpinnings that dictate regioselectivity, offer field-proven insights into experimental choices, and provide detailed, actionable protocols for key transformations. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and practical application of this compound synthesis.

Introduction: The Strategic Importance of this compound

The furan motif is a core structure in numerous biologically active compounds and functional materials.[1] The introduction of an iodine atom at the 2-position of the furan ring dramatically enhances its synthetic versatility, transforming it into a highly valuable intermediate.[2] Halogenated furans, such as this compound, are key substrates for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[2] This capacity for molecular elaboration has cemented the importance of this compound in the synthesis of complex pharmaceutical agents and novel organic materials.

This guide will navigate the synthetic landscape of this compound, beginning with the foundational methods that marked its initial accessibility and progressing to the more refined techniques employed in modern laboratories.

The "Classical" Approach: The Furoic Acid Route

One of the earliest and most reliable methods for the synthesis of this compound involves a two-step sequence starting from the readily available 2-furoic acid. This approach, while multi-stepped, is underpinned by well-understood and robust chemical transformations.

Step 1: Electrophilic Iodination of 2-Furoic Acid

The first step is the regioselective iodination of 2-furoic acid to yield 5-iodo-2-furoic acid. The carboxylic acid group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. However, the directing effect of the oxygen atom still favors substitution at the 5-position.

A common and effective method for this transformation is the use of iodine in the presence of a base, such as potassium hydroxide, in an aqueous solution.[3]

Step 2: Decarboxylation to this compound

The subsequent step is the decarboxylation of 5-iodo-2-furoic acid to afford the final product, this compound. The decarboxylation of heteroaromatic carboxylic acids can be achieved under thermal conditions, often with the aid of a catalyst.[4] Copper-based catalysts, in particular, have proven effective for this transformation. The mechanism of this decarboxylation is believed to proceed via an ipso-substitution pathway.[5]

The overall classical pathway is summarized in the workflow diagram below:

Caption: Mechanism of electrophilic iodination of furan at the C2 position.

Modern Reagents for Direct Iodination

To achieve controlled mono-iodination, a variety of reagents and conditions have been developed. A common approach involves the reaction of furan with iodine under alkaline conditions. [6]Other effective iodinating agents include N-iodosuccinimide (NIS), which offers a milder alternative to elemental iodine.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and related compounds. Researchers should always first consult the primary literature and perform a thorough safety assessment before conducting any experiment.

Protocol 1: Synthesis of this compound via Direct Iodination

This protocol is adapted from general procedures for the iodination of electron-rich heterocycles.

Materials:

-

Furan

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve furan (1.0 eq) in dichloromethane.

-

In a separate beaker, prepare a solution of iodine (1.1 eq) and potassium hydroxide (1.1 eq) in water.

-

Cool the furan solution to 0 °C in an ice bath.

-

Slowly add the aqueous iodine/KOH solution to the furan solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate to quench any unreacted iodine.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Protocol 2: Synthesis of 5-Iodo-2-furoic Acid

Materials:

-

2-Furoic acid

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-furoic acid (1.0 eq) and potassium hydroxide (2.0 eq) in water in a round-bottom flask.

-

Add a solution of iodine (1.1 eq) in aqueous potassium iodide to the reaction mixture.

-

Heat the mixture at a gentle reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 5-iodo-2-furoic acid.

Data Presentation and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic data for this compound. [2]

| Analysis | Expected Data |

|---|---|

| ¹H NMR | ~6.29 ppm (m, 3H) |

| ¹³C NMR | Iodine-bearing Carbon: ~95 ppm |

| Mass Spec (m/z) | Molecular Ion: ~194; Iodine Cation: 127; Furan Fragment: 67 |

Comparative Yields of Synthetic Routes

The choice of synthetic route often depends on factors such as starting material availability, scale, and desired purity. The following table provides a general comparison of the two main routes discussed.

| Synthetic Route | Advantages | Disadvantages | Typical Yields |

| Classical (Furoic Acid) | Reliable, well-established, good for specific substitution patterns. | Multi-step, lower atom economy. | 60-80% (overall) |

| Direct Iodination | High atom economy, fewer steps. | Can be less selective, potential for over-iodination. | 50-75% |

Conclusion and Future Outlook

The synthesis of this compound has evolved from classical multi-step procedures to more efficient direct C-H functionalization methods. The choice of an appropriate synthetic strategy depends on the specific requirements of the research, including scale, cost, and the need for regiochemical purity. As the demand for functionalized heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more sustainable and efficient methods for the synthesis of this compound and its derivatives will remain an active area of research. Future efforts will likely focus on catalytic C-H iodination using less expensive and more environmentally benign catalysts.

References

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Pace, D. P., Robidas, R., Tran, U. P. N., Legault, C. Y., & Nguyen, T. V. (2021). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry, 86(12), 8154–8171. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

Kate Tutorials. (2018, July 29). 5 Electrophilic Substitution of Furan [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). An improved procedure for the preparation of furan from furoic acid. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

Reaction of Furan and Thiophene. (n.d.). Retrieved from [Link]

Sources

- 1. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to 2-Iodofuran: Elucidating Molecular Structure for Advanced Research and Development

Abstract: 2-Iodofuran is a pivotal heterocyclic intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its utility in cross-coupling reactions necessitates unambiguous structural confirmation, which is achieved through a multi-technique spectroscopic approach. This in-depth guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established principles of spectroscopic interpretation to offer a robust framework for the characterization of this compound. Each section includes a discussion of the underlying causality for the observed spectral features, detailed experimental protocols, and data presented in a clear, accessible format.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound (C₄H₃IO) is a halogenated derivative of furan, a five-membered aromatic heterocycle containing an oxygen atom. The presence of the iodine atom at the 2-position imparts unique reactivity, making it a valuable precursor for the introduction of diverse functionalities onto the furan ring through reactions such as Suzuki, Sonogashira, and Heck couplings. Given the potential for isomeric impurities in its synthesis, a thorough spectroscopic characterization is not merely a procedural step but a cornerstone of ensuring the integrity of subsequent research and development efforts. This guide provides the quintessential spectroscopic data and interpretation required for the confident identification and quality assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Detailed Proton Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the furan ring. The electron-withdrawing and anisotropic effects of the iodine atom, along with the influence of the ring oxygen, dictate the chemical shifts. The coupling between adjacent protons provides definitive evidence of their relative positions.

Causality Behind the Spectrum: The proton at the 5-position (H-5) is adjacent to the oxygen atom, which is strongly electronegative, leading to a downfield shift. The proton at the 3-position (H-3) is adjacent to the carbon bearing the iodine atom, and the proton at the 4-position (H-4) is situated between two CH groups. The characteristic coupling constants in furan rings, typically small for adjacent protons, allow for the resolution of the splitting patterns. Specifically, the coupling between H-3 and H-4 (³J₃,₄) is expected to be around 3.2 Hz, between H-4 and H-5 (³J₄,₅) around 1.9 Hz, and a long-range coupling between H-3 and H-5 (⁴J₃,₅) of approximately 0.9 Hz is also anticipated.[1][2]

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~7.40 | dd | ³J₄,₅ ≈ 1.9, ⁴J₃,₅ ≈ 0.9 |

| H-3 | ~6.60 | dd | ³J₃,₄ ≈ 3.2, ⁴J₃,₅ ≈ 0.9 |

| H-4 | ~6.30 | dd | ³J₃,₄ ≈ 3.2, ³J₄,₅ ≈ 1.9 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of this compound will display four signals, one for each carbon atom in the furan ring. The "heavy atom effect" of iodine significantly influences the chemical shift of the carbon to which it is attached (C-2), causing a substantial upfield shift compared to furan itself.

Causality Behind the Spectrum: The C-2 carbon, directly bonded to iodine, experiences a strong shielding effect, resulting in a chemical shift significantly lower than the other carbons.[3] The C-5 carbon, adjacent to the oxygen, will be the most downfield-shifted among the CH carbons. The C-3 and C-4 carbons will have intermediate chemical shifts.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~145 - 150 |

| C-4 | ~115 - 120 |

| C-3 | ~110 - 115 |

| C-2 | ~90 - 95 |

Note: These are predicted values based on analogous structures and known substituent effects.[1][3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Molecular Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by vibrations of the furan ring and the carbon-iodine bond.

Causality Behind the Spectrum: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds. For this compound, we expect to see C-H stretching vibrations for the bonds on the aromatic furan ring, C=C stretching from the double bonds within the ring, C-O-C stretching from the ether linkage in the ring, and a characteristic C-I stretching vibration at a lower wavenumber.[1]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3120 | =C-H Stretch | Medium |

| ~1580 | C=C Stretch (furan ring) | Medium |

| ~1480 | C=C Stretch (furan ring) | Medium |

| ~1100 | C-O-C Asymmetric Stretch | Strong |

| ~1020 | C-O-C Symmetric Stretch | Strong |

| ~880 | =C-H Bend (out-of-plane) | Strong |

| ~590 | C-I Stretch | Medium-Strong |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Causality Behind the Spectrum: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The molecular ion peak for this compound will be at an m/z corresponding to its molecular weight (194 g/mol ). The weakest bond in the molecule is the C-I bond, and its cleavage is a major fragmentation pathway.

Expected Mass Spectrometry Data:

| m/z | Ion | Interpretation |

| 194 | [C₄H₃IO]⁺• | Molecular Ion (M⁺•) |

| 127 | [I]⁺ | Iodine cation |

| 67 | [C₄H₃O]⁺ | Furan radical cation (loss of iodine radical) |

The presence of a peak at m/z 127 is highly indicative of an iodine-containing compound.[3] The molecular ion peak at m/z 194 confirms the overall composition.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

Integrated Spectroscopic Workflow and Data Interpretation

The definitive characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates the logical progression from sample to confirmed structure.

Caption: Workflow for the spectroscopic characterization of this compound.

This integrated approach ensures a high degree of confidence in the structural assignment. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key functional groups, and the NMR spectra provide the detailed atomic connectivity, ultimately leading to the unambiguous confirmation of the this compound structure.

References

-

ChemBK. (2024). This compound. [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]

Sources

reactivity of 2-Iodofuran in organic synthesis

An In-Depth Technical Guide to the Reactivity of 2-Iodofuran in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a pivotal heterocyclic building block in modern organic synthesis, prized for its versatile reactivity and the accessibility it provides to a vast array of functionalized furan derivatives. The furan scaffold is a "privileged scaffold" in drug design, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] This guide provides an in-depth exploration of the core reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling and metal-halogen exchange reactions. By synthesizing technical details with field-proven insights, this document serves as a comprehensive resource for chemists seeking to leverage the unique properties of this valuable synthetic intermediate.

The synthetic utility of this compound is primarily governed by two key features: the inherent reactivity of the carbon-iodine bond and the electronic nature of the furan ring.

-

The Carbon-Iodine Bond: The C(2)-I bond in this compound is the most labile among its halogenated counterparts (Cl, Br, I). This relatively weak bond undergoes facile oxidative addition to low-valent transition metal catalysts, most notably palladium(0), which is the crucial initiation step in a multitude of cross-coupling reactions.[2] This high reactivity allows for selective transformations at the 2-position, even in the presence of other, less reactive halides like bromine on the same furan ring.[2]

-

The Furan Moiety: The furan ring is an electron-rich aromatic heterocycle. This property influences the stability of intermediates and transition states in its reaction pathways. While generally stable, the furan ring's integrity can be compromised under strongly acidic or certain oxidative conditions. However, under the typically mild conditions of modern cross-coupling and metal-exchange reactions, the furan core remains intact, serving as a stable scaffold for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium-catalyzed reactions are the cornerstone of this compound chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance. The general catalytic cycle for these transformations is a well-established paradigm in organometallic chemistry.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Stille Cross-Coupling

The Stille reaction couples this compound with organostannane reagents. It is valued for the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups.[3][4] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[3][5]

Expert Insights: The reaction proceeds via the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of ligands, often phosphines, and additives like Cu(I) salts can significantly accelerate the reaction rate.[6] A key advantage when working with polyhalogenated furans is the selective reactivity of the C-I bond over C-Br or C-Cl bonds, allowing for sequential functionalization.[2]